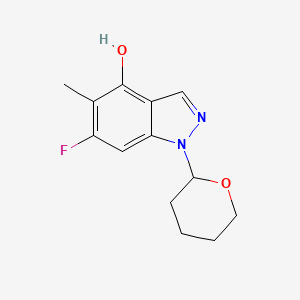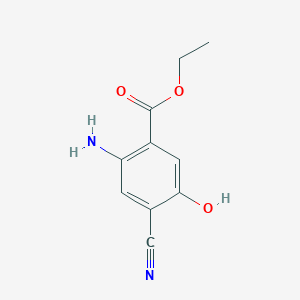
Benzoic acid, 2-amino-3-hydroxy-6-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a hydroxyl group, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo- typically involves the iodination of 2-amino-3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-amino-3-hydroxy-6-iodo- can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-amino-3-hydroxy-6-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azide substitution.
Major Products Formed
Oxidation: Formation of 2-amino-3-hydroxy-6-iodobenzoquinone.
Reduction: Formation of 2-amino-3-hydroxybenzoic acid.
Substitution: Formation of 2-amino-3-hydroxy-6-azidobenzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-amino-3-hydroxy-6-iodo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-amino-3-hydroxy-6-iodo- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoxybenzoic acid: An oxidant used for functional group transformations.
2-Amino-3-hydroxybenzoic acid: A precursor in the synthesis of benzoic acid, 2-amino-3-hydroxy-6-iodo-.
3-Hydroxyanthranilic acid: Another derivative of benzoic acid with similar functional groups.
Uniqueness
Benzoic acid, 2-amino-3-hydroxy-6-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxyl, and iodine substituents on the benzene ring makes this compound versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H6INO3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-6-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
GMZPZVYPLKTRPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)N)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


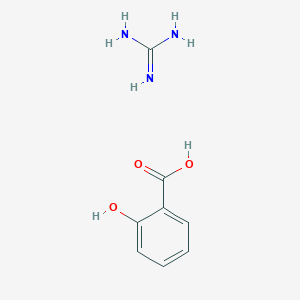
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
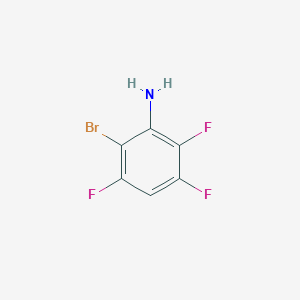

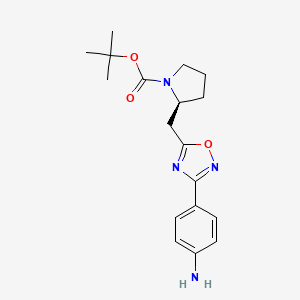
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
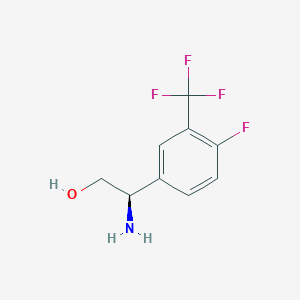




![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
